N-[(4-tert-butylphenyl)methoxy]thian-4-imine
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Overview
Description
MS-1819 is a recombinant lipase enzyme derived from the yeast Yarrowia lipolytica. It is primarily investigated for its potential use in treating exocrine pancreatic insufficiency, a condition where the pancreas fails to produce sufficient digestive enzymes, leading to malabsorption of nutrients . This enzyme is designed to improve fat absorption in patients with pancreatic insufficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions
MS-1819 is produced through recombinant DNA technology. The gene encoding the lipase enzyme is inserted into the yeast Yarrowia lipolytica, which then expresses the enzyme. The yeast cells are cultured in a controlled environment, and the enzyme is harvested from the culture medium .
Industrial Production Methods
The industrial production of MS-1819 involves large-scale fermentation of Yarrowia lipolytica. The fermentation process is optimized to maximize the yield of the enzyme. After fermentation, the enzyme is purified using various chromatographic techniques to ensure its purity and activity .
Chemical Reactions Analysis
Types of Reactions
MS-1819 primarily catalyzes the hydrolysis of triglycerides into free fatty acids and glycerol. This reaction is essential for the digestion and absorption of dietary fats .
Common Reagents and Conditions
The enzyme operates optimally at a pH range of 6.0 to 8.0 and a temperature range of 37°C to 40°C. It requires the presence of bile salts and colipase for maximum activity .
Major Products Formed
The primary products of the reaction catalyzed by MS-1819 are free fatty acids and glycerol, which are essential for the absorption of dietary fats in the intestine .
Scientific Research Applications
MS-1819 has several scientific research applications, particularly in the fields of medicine and biotechnology:
Medicine: MS-1819 is being investigated as a treatment for exocrine pancreatic insufficiency in patients with cystic fibrosis and chronic pancreatitis.
Biotechnology: The enzyme is used in research to study lipid metabolism and the role of lipases in various biological processes.
Industrial Applications: MS-1819 can be used in the food industry to enhance the digestion of fats in various food products.
Mechanism of Action
MS-1819 exerts its effects by catalyzing the hydrolysis of triglycerides into free fatty acids and glycerol. This reaction occurs in the small intestine, where the enzyme interacts with dietary fats. The presence of bile salts and colipase enhances the enzyme’s activity, allowing for efficient digestion and absorption of fats . The molecular target of MS-1819 is the triglyceride molecule, and the pathway involved is the lipid digestion pathway .
Comparison with Similar Compounds
MS-1819 is unique compared to other lipase enzymes due to its non-porcine origin, making it suitable for patients who prefer non-animal-derived products . Similar compounds include:
Pancrelipase: A porcine-derived enzyme used to treat exocrine pancreatic insufficiency.
Creon: Another porcine-derived enzyme preparation used for the same condition.
Zenpep: A similar enzyme preparation derived from porcine sources.
MS-1819’s uniqueness lies in its recombinant production from yeast, which eliminates the risk of animal-derived contaminants and makes it suitable for a broader patient population .
Properties
IUPAC Name |
N-[(4-tert-butylphenyl)methoxy]thian-4-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NOS/c1-16(2,3)14-6-4-13(5-7-14)12-18-17-15-8-10-19-11-9-15/h4-7H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZIKPBOHKELOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CON=C2CCSCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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